molecular formula C23H30N4O3S B2922129 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 898451-25-7

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2922129
CAS No.: 898451-25-7
M. Wt: 442.58
InChI Key: YAGIYWUZVALPQD-UHFFFAOYSA-N
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Description

This compound belongs to a class of cyclopenta[d]pyrimidin-4-yl thioacetamide derivatives, characterized by a fused bicyclic pyrimidine core modified with a thioether-linked acetamide side chain. The structure features a 3-morpholinopropyl substituent at position 1 of the pyrimidine ring and a p-tolyl (4-methylphenyl) group on the acetamide nitrogen. The synthesis of such compounds typically involves alkylation of 2-thiopyrimidin-4-ones with chloroacetamide derivatives under basic conditions, as described in analogous synthetic routes .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-17-6-8-18(9-7-17)24-21(28)16-31-22-19-4-2-5-20(19)27(23(29)25-22)11-3-10-26-12-14-30-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIYWUZVALPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and synthetic properties of the target compound and its analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound: 2-((1-(3-Morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide C₂₃H₂₉N₄O₃S (inferred) ~477 (estimated) - 3-Morpholinopropyl
- p-Tolyl (4-methylphenyl)
N/A N/A N/A
N-(3-Chloro-4-methylphenyl) Analog C₂₃H₂₉ClN₄O₃S 477.0 - 3-Morpholinopropyl
- 3-Chloro-4-methylphenyl
N/A N/A Smiles: Cc1ccc(NC(=O)CSc2nc(=O)n(CCCN3CCOCC3)c3c2CCC3)cc1Cl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 - Pyrimidin-2-yl
- 2,3-Dichlorophenyl
80 230–232 12.50 (NH-3), 10.10 (NHCO), 7.82 (H-4′), 4.12 (SCH₂), 2.19 (CH₃)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide C₁₉H₁₇N₃O₃S ~375 (estimated) - Pyrimidin-2-yl
- 4-Phenoxyphenyl
60 224–226 12.45 (NH-3), 10.08 (NHCO), 7.75–7.55 (Ar-H), 4.08 (SCH₂), 2.21 (CH₃)
Diethylamino-Trifluoromethoxy Analog C₂₄H₂₉F₃N₄O₃S ~534 (estimated) - 3-Diethylaminopropyl
- 4-Trifluoromethoxyphenyl
N/A N/A Substituents: CF₃O-Ph, diethylamino group

Key Observations:

The p-tolyl substituent (methylphenyl) in the target compound is less electron-withdrawing than the 2,3-dichlorophenyl or trifluoromethoxyphenyl groups, which may influence receptor binding or metabolic stability.

Synthetic Yields: Yields for simpler analogs (e.g., 80% for the dichlorophenyl derivative ) suggest that steric hindrance from bulkier substituents (e.g., phenoxyphenyl ) may reduce efficiency (60% yield).

Spectroscopic Trends :

  • The NHCO proton in the acetamide moiety consistently appears near δ 10.10 ppm across analogs , indicating minimal electronic perturbation from aryl substituents.
  • SCH₂ protons resonate between δ 4.08–4.12 ppm, demonstrating uniformity in the thioacetamide linkage .

The morpholinopropyl group may confer selectivity for cellular targets due to its resemblance to endogenous amine-containing cofactors.

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